molecular formula C32H32O4 B11997126 Estra-1,3,5(10)-triene-3,17-beta-diyl dibenzoate

Estra-1,3,5(10)-triene-3,17-beta-diyl dibenzoate

Cat. No.: B11997126
M. Wt: 480.6 g/mol
InChI Key: QSEBTTYLHXQXSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Estra-1,3,5(10)-triene-3,17-beta-diyl dibenzoate is a synthetic derivative of estradiol, a naturally occurring estrogen hormone. This compound is primarily used in pharmaceutical research and development, particularly in the study of hormone replacement therapies and other estrogen-related treatments .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Estra-1,3,5(10)-triene-3,17-beta-diyl dibenzoate typically involves the esterification of estradiol with benzoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through recrystallization or chromatography to obtain the final product .

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity and consistency of the product .

Chemical Reactions Analysis

Types of Reactions: Estra-1,3,5(10)-triene-3,17-beta-diyl dibenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of estradiol, such as estradiol benzoate and estradiol valerate .

Mechanism of Action

Estra-1,3,5(10)-triene-3,17-beta-diyl dibenzoate exerts its effects by binding to estrogen receptors in the body. This binding activates the estrogen receptor complex, which then interacts with specific DNA sequences to regulate the transcription of target genes. The compound influences various physiological processes, including the development and maintenance of female reproductive tissues, bone density, and cardiovascular health .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific esterification with benzoic acid, which influences its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion. This esterification can enhance the compound’s stability and prolong its duration of action compared to other estradiol derivatives .

Properties

IUPAC Name

(3-benzoyloxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl) benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H32O4/c1-32-19-18-26-25-15-13-24(35-30(33)21-8-4-2-5-9-21)20-23(25)12-14-27(26)28(32)16-17-29(32)36-31(34)22-10-6-3-7-11-22/h2-11,13,15,20,26-29H,12,14,16-19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSEBTTYLHXQXSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2OC(=O)C4=CC=CC=C4)CCC5=C3C=CC(=C5)OC(=O)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H32O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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